![molecular formula C9H5N5S2 B2609258 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile CAS No. 478067-26-4](/img/structure/B2609258.png)
4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile
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Overview
Description
This compound belongs to the class of organic compounds known as thiazolo[3,2-b][1,2,4]triazoles . These are organic compounds containing a thiazole ring fused to a 1,2,4-triazole ring . It has been examined as a stabilizer in the synthesis of silver and gold nanoparticles .
Synthesis Analysis
The synthesis of this compound involves a reaction of proton-induced cyclization . A new [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium-based cationic surfactant was synthesized via the reaction of proton-induced cyclization of 5-heptadecyl-4-methyl-3-methallylsulfanyl-1,2,4-triazole .Molecular Structure Analysis
The structure of the new [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium surfactant was analyzed by Fourier transformed infrared spectroscopy, nuclear magnetic resonance (on 1 H and 13 C nucleus), and with density functional theory calculations .Chemical Reactions Analysis
The heating of this compound in ethanol leads to the destruction of the thiazoline ring with the formation of dibromide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were supported by FT-IR, 1 HNMR, and Mass spectra . The IR absorption spectra were characterized by the presence of two signals for C=O groups .Scientific Research Applications
Antimicrobial and Antifungal Activity
4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research indicates that these compounds exhibit significant biological activity against a range of microorganisms. For instance, Abdel-Monem (2010) synthesized polyheterocyclic systems containing the 1,2,4-triazine moiety, showcasing antimicrobial activity (Abdel-Monem, 2010). Similarly, Suresh et al. (2016) developed novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives with notable antibacterial and antifungal properties (Suresh, Lavanya, & Rao, 2016).
Anticancer Properties
Compounds containing the thiazolo[3,2-b][1,2,4]triazol moiety have shown potential as anticancer agents. Lesyk et al. (2007) synthesized compounds displaying anticancer activity on various cancer cell lines, including renal cancer, leukemia, and breast cancer (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007). Moreover, Ibrahim (2009) investigated 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives as potential anti-tumor agents, demonstrating inhibitory effects on the growth of various cancer cell lines (Ibrahim, 2009).
Water Decontamination
Recent studies have also explored the use of thiazolo[3,2-b][1,2,4]triazol derivatives in environmental applications, such as water decontamination. Hozien et al. (2021) developed s-triazole derivatives with potential application in removing heavy metal ions and inorganic anions from water, indicating their effectiveness in water remediation (Hozien, EL-Mahdy, Ali, Abo Markeb, & El-Sherief, 2021).
Future Directions
The future directions of this compound could involve further exploration of its potential as a stabilizer in the synthesis of nanoparticles . Further heating of this compound in a 1:1 mixture of hydrobromic and acetic acids causes the intramolecular cyclization of the S-methallyl fragment onto the triazole ring nitrogen atom and leads to the formation of condensed thiazolo[1,2,4]triazol-7-ium system .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit diverse biological activity . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .
Mode of Action
It’s worth noting that similar compounds, such as thiazolo[3,2-b][1,2,4]triazoles, interact with their targets through various mechanisms, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5S2/c1-5-8(6-3-15-7(2-10)13-6)16-9-11-4-12-14(5)9/h3-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOFODNSFZLFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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